Methyl 2-(4-formylphenoxy)propanoate

Description

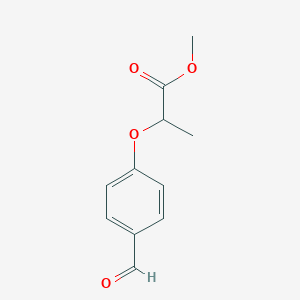

Methyl 2-(4-formylphenoxy)propanoate (CAS: CID 18981016) is an organic compound with the molecular formula C₁₁H₁₂O₄. Its structure comprises a propanoate ester backbone linked to a 4-formylphenoxy group. Key structural features include:

- Ester group: Methyl ester at the propanoate moiety.

- Aromatic substituent: A para-formylphenyl ether group.

- SMILES:

CC(C(=O)OC)OC1=CC=C(C=C1)C=O.

This compound’s reactivity and applications are influenced by the formyl group’s electrophilicity and the ester’s hydrolytic stability.

Properties

IUPAC Name |

methyl 2-(4-formylphenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-8(11(13)14-2)15-10-5-3-9(7-12)4-6-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSBEICDSVTRGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597080 | |

| Record name | Methyl 2-(4-formylphenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70129-95-2 | |

| Record name | Methyl 2-(4-formylphenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(4-formylphenoxy)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-formylphenoxy)propanoate typically involves the esterification of 2-(4-formylphenoxy)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of Methyl 2-(4-formylphenoxy)propanoate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Types of Reactions:

Oxidation: Methyl 2-(4-formylphenoxy)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The formyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures under controlled conditions.

Major Products Formed:

Oxidation: 2-(4-carboxyphenoxy)propanoic acid.

Reduction: Methyl 2-(4-hydroxyphenoxy)propanoate.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(4-formylphenoxy)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis or oxidation-reduction processes.

Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 2-(4-formylphenoxy)propanoate involves its interaction with various molecular targets and pathways:

Enzymatic Hydrolysis: The ester bond can be hydrolyzed by esterases, releasing the corresponding acid and alcohol.

Redox Reactions: The formyl group can undergo redox reactions, influencing the redox state of the cellular environment.

Aromatic Substitution: The phenoxy moiety can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenoxy Propanoate Esters

Methyl 2-[4-(4-Chlorobenzoyl)-phenoxy]-2-methylpropanoate (Imp. D, CAS 42019-07-8)

- Molecular Formula : Likely C₁₈H₁₇ClO₄ (inferred from ).

- Key Differences: Substituent: Replaces the formyl group with a 4-chlorobenzoyl moiety. Backbone: Contains a 2-methylpropanoate ester (branched chain) vs. the linear propanoate in the target compound.

- Implications: The chlorobenzoyl group enhances hydrophobicity and may increase steric hindrance, affecting reactivity in nucleophilic substitutions. The branched ester (2-methyl) could alter hydrolysis kinetics compared to the linear chain in Methyl 2-(4-formylphenoxy)propanoate .

Ethyl 2-[4-(4-Chlorobenzoyl)-phenoxy]-2-methylpropanoate (Imp. E, CAS 42019-08-9)

- Molecular Formula : Likely C₁₉H₁₉ClO₄ .

- Key Differences :

- Ester Group : Ethyl ester instead of methyl.

- Substituent: Same 4-chlorobenzoyl group as Imp. D.

- Implications: The ethyl ester increases molecular weight (vs. methyl) and may slow hydrolysis rates due to reduced electrophilicity. Similar steric effects as Imp. D but with marginally improved solubility in non-polar solvents .

Carboxylic Acid Analogs

2-Methyl-2-(4-phenylphenoxy)propanoic Acid (CAS 17413-79-5)

- Molecular Formula : C₁₀H₁₁ClO₃ ().

- Key Differences :

- Functional Group : Carboxylic acid (-COOH) replaces the methyl ester.

- Aromatic Substituent : Phenyl group instead of formyl.

- The absence of an electron-withdrawing formyl group reduces electrophilicity at the aromatic ring, altering reactivity in substitution reactions .

Hydrazone Derivatives

2-(2-(4-Fluorophenyl)hydrazono)propanoate (Compound 23)

- Structure : Derived from pyruvate via hydrazone formation ().

- Key Differences: Core Structure: Hydrazone linkage vs. ester in the target compound. Substituent: 4-Fluorophenyl group instead of formylphenoxy.

- Implications: Hydrazones exhibit distinct reactivity (e.g., pH-dependent tautomerism) and are often used in spectrophotometric assays. NMR data (δ 1.91 for methyl hydrogens) suggest distinct electronic environments compared to Methyl 2-(4-formylphenoxy)propanoate, which lacks hydrazone conjugation .

Chromenone-Based Analogs

2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one

- Structure: Chromenone core with ether and methyl substituents ().

- Key Differences: Core: Chromenone (benzopyran-4-one) vs. phenoxy propanoate. Functional Groups: Ether and ketone groups dominate.

- Implications: Chromenones are often bioactive (e.g., antioxidant, antimicrobial). The ether linkage may confer similar hydrolytic stability to the target compound’s ester, but the aromatic ketone alters electronic properties .

Structural and Functional Group Analysis

Molecular Weight and Polarity

| Compound | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|

| Methyl 2-(4-formylphenoxy)propanoate | C₁₁H₁₂O₄ | 208.21 g/mol | Ester, formyl, ether |

| Imp. D | C₁₈H₁₇ClO₄ | ~332.78 g/mol | Ester, chlorobenzoyl, ether |

| 2-Methyl-2-(4-phenylphenoxy)propanoic Acid | C₁₀H₁₁ClO₃ | 214.65 g/mol | Carboxylic acid, phenyl, ether |

Reactivity and Stability

- Ester vs. Acid : Methyl/ethyl esters (target compound, Imp. D/E) are prone to hydrolysis under acidic/basic conditions, whereas carboxylic acids (e.g., CAS 17413-79-5) are stable but may undergo decarboxylation at high temperatures.

- Substituent Effects: Electron-withdrawing groups (formyl, chlorobenzoyl) activate the aromatic ring for electrophilic substitution. Bulky groups (2-methylpropoxy in chromenones) hinder crystallization, as noted in crystallographic studies () .

Biological Activity

Methyl 2-(4-formylphenoxy)propanoate, a compound with the molecular formula CHO, has garnered interest in recent years due to its potential biological activities. This article explores the biological activity of this compound, including its effects on various biological systems and its potential applications in medicine and agriculture.

Methyl 2-(4-formylphenoxy)propanoate is characterized by its phenolic structure, which is often associated with various biological activities such as antimicrobial, antifungal, and phytotoxic properties. The compound's structure allows for interactions with biological macromolecules, leading to diverse physiological effects.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of methyl 2-(4-formylphenoxy)propanoate. It has been shown to inhibit the growth of various bacterial strains, suggesting its utility as a natural preservative or therapeutic agent. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Antifungal Activity

The compound has also demonstrated antifungal properties against several pathogenic fungi. Research indicates that it can inhibit biofilm formation in fungi such as Candida albicans, which is crucial for treating fungal infections. The inhibition of biofilm formation is particularly significant as biofilms contribute to increased resistance against conventional antifungal treatments.

Phytotoxic Effects

Methyl 2-(4-formylphenoxy)propanoate exhibits phytotoxic activity, which can be beneficial in agricultural applications. Studies show that it can inhibit seed germination and plant growth at certain concentrations, making it a candidate for use as a herbicide. The effective concentration required to induce significant phytotoxicity varies among different plant species.

Case Studies

| Study | Organism | Effect Observed | Concentration | Methodology |

|---|---|---|---|---|

| Study 1 | Escherichia coli | Inhibition of growth | 0.5 mM | Disk diffusion assay |

| Study 2 | Candida albicans | Biofilm inhibition | 0.3 mM | Crystal violet staining |

| Study 3 | Lactuca sativa (lettuce) | Reduced germination rate | 1 mM | Germination assay |

The biological activity of methyl 2-(4-formylphenoxy)propanoate can be attributed to several mechanisms:

- Cell Membrane Disruption : The compound may integrate into microbial membranes, leading to increased permeability and cell lysis.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways essential for microbial survival.

- Gene Expression Modulation : Research suggests that it can alter the expression of genes associated with biofilm formation and resistance mechanisms in fungi.

Research Findings

A study published in a peer-reviewed journal evaluated the phytotoxic effects of methyl 2-(4-formylphenoxy)propanoate on various plant species, revealing a concentration-dependent inhibition of germination and growth. The findings suggest that at higher concentrations, the compound significantly reduces both radicle and hypocotyl lengths, indicating its potential as an herbicide .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.